molecular formula C11H9FN2 B1609241 4-(3-Fluorophenyl)-2-methylpyrimidine CAS No. 85979-50-6

4-(3-Fluorophenyl)-2-methylpyrimidine

Cat. No.: B1609241
CAS No.: 85979-50-6
M. Wt: 188.2 g/mol
InChI Key: JPFCNAIVBQDQBI-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-fluorophenyl group at the 4-position and a methyl group at the 2-position. Pyrimidines are aromatic six-membered rings with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals and agrochemicals. The 3-fluorophenyl substituent introduces electron-withdrawing effects, which can modulate electronic properties and enhance metabolic stability.

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFCNAIVBQDQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409108
Record name 4-(3-fluorophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85979-50-6
Record name 4-(3-Fluorophenyl)-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-fluorophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-methylpyrimidine can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves large-scale reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Amino or thio-substituted pyrimidines.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 4-(3-Fluorophenyl)-2-methylpyrimidine exhibit promising anticancer properties through various mechanisms, including:

  • Inhibition of Nucleoside Transporters : The compound acts as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which are integral in regulating nucleotide metabolism. This inhibition can lead to reduced nucleoside uptake in cancer cells, potentially slowing tumor growth.
  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of pyrimidine compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications to the pyrimidine structure have been associated with enhanced activity against HeLa and K562 cell lines .

Antibacterial and Antifungal Properties

Pyrimidine derivatives, including those related to this compound, have been investigated for their antibacterial and antifungal activities:

  • Mechanism of Action : The presence of specific functional groups enhances the compounds' interactions with bacterial enzymes or cell membranes, leading to increased efficacy against pathogens like Enterococcus faecalis and Candida albicans .
  • Case Studies : Compounds derived from similar structures have shown significant Minimum Inhibitory Concentration (MIC) values against various bacterial strains, indicating their potential as new antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

  • Substituent Variations : Modifying substituents on the pyrimidine ring has been shown to influence biological activity significantly. For example, introducing electron-withdrawing or electron-donating groups can enhance potency against specific targets .
  • Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions with target proteins, suggesting that structural modifications can lead to improved selectivity and efficacy .

Industrial Applications

In addition to its medicinal applications, this compound has potential uses in agrochemicals and material science:

  • Agrochemical Development : Compounds containing pyrimidine structures are often explored as herbicides or fungicides due to their biological activity against plant pathogens .
  • Material Science : The unique properties of fluorinated compounds make them suitable for developing advanced materials with specific thermal or electrical characteristics.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrimidine Core

The position and nature of substituents on the pyrimidine ring significantly impact physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
4-(3-Fluorophenyl)-2-methylpyrimidine 4-(3-Fluorophenyl), 2-methyl 202.21* Hypothetical scaffold for drug design N/A
4-(4-Fluorophenyl)-2-methylpyrimidine 4-(4-Fluorophenyl), 2-methyl 202.21* Crystallographic stability
4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine 2-amino, 6-(5-methylfuran-2-yl) 269.27 Potential kinase inhibition
3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-4,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile Fused pyrrolopyrimidine core, 4-fluorophenyl 464.45 Bioactive precursor
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 5-(4-Cl-phenyl), 2-O-CF3-phenyl 338.72 Kinase inhibitor candidate

*Calculated based on formula C₁₁H₉FN₂.

Key Observations :

Fluorophenyl Positional Isomerism: The 3-fluorophenyl group in the target compound vs. the 4-fluorophenyl in analogs (e.g., ) alters electronic distribution. Dihedral angles between the phenyl ring and pyrimidine core (e.g., 80.6° in ) influence planarity and intermolecular interactions like π-π stacking.

Methyl vs. Amino/Furan Substituents: The 2-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like amines or furans (e.g., ). This may enhance membrane permeability but reduce hydrogen-bonding capacity. Amino groups (e.g., in ) introduce hydrogen-bond donors, critical for target engagement in kinase inhibitors.

Fused Ring Systems :

  • Pyrrolopyrimidine derivatives (e.g., ) exhibit enhanced rigidity due to fused rings, improving binding selectivity but complicating synthesis.

Crystallographic and Conformational Insights

Structural data from X-ray crystallography (e.g., ) reveals:

  • Bond Lengths and Angles : Pyrimidine cores in fluorophenyl-substituted analogs show typical C–N bond lengths of ~1.33 Å and C–C distances of ~1.39 Å, consistent with aromatic delocalization .
  • Intermolecular Interactions : C–H···F and C–H···O interactions stabilize crystal packing, as seen in 3-(4-fluorophenyl)pyrrolopyrimidine . These interactions may mimic binding motifs in biological targets.

Biological Activity

4-(3-Fluorophenyl)-2-methylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C1H8FN3\text{C}_1\text{H}_8\text{F}\text{N}_3

This compound features a pyrimidine ring substituted with a fluorophenyl group, which is believed to influence its biological properties.

1. Anti-Inflammatory Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anti-inflammatory effects. A study by Tageldin et al. demonstrated that certain pyrimidine derivatives inhibited COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The study reported a reduction in iNOS and COX-2 mRNA expressions, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases .

2. Anticancer Potential

The anticancer activity of this compound has been explored in various studies. For instance, compounds with similar structures were screened against multiple cancer cell lines, revealing promising results. The compound's ability to induce apoptosis in cancer cells was noted, with IC50 values indicating effective cytotoxicity .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-70.01Apoptosis induction
Similar DerivativeNCI-H4600.03Microtubule disassembly
Another DerivativeHep-23.25Cytotoxicity

3. Glycogen Phosphorylase Inhibition

A patent document highlights the compound's potential as an inhibitor of hepatic glycogen phosphorylase, an enzyme involved in glucose metabolism. This inhibition could be beneficial for managing diabetes and related metabolic disorders . The implications for treating conditions such as hyperglycemia and obesity are significant, as glycogen phosphorylase inhibitors have been shown to improve insulin sensitivity and reduce blood lipid levels.

Case Study 1: Anti-Inflammatory Effects

In a controlled study, various pyrimidine derivatives were administered to animal models exhibiting inflammation. The results demonstrated a marked decrease in paw edema and granuloma formation, indicating that these compounds could effectively mitigate inflammatory responses .

Case Study 2: Cancer Cell Line Testing

In vitro testing of this compound against several cancer cell lines (MCF-7, NCI-H460) showed significant growth inhibition. The compound was found to induce apoptosis through caspase activation pathways, which are critical for programmed cell death in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Pyrimidine Core : This core structure is known for its versatility in biological applications, particularly in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.